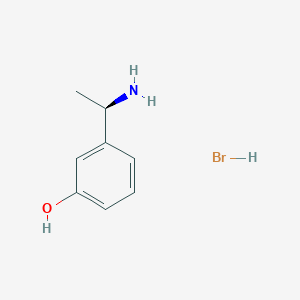

(R)-3-(1-Aminoethyl)phenol hydrobromide

Description

Significance of Chirality in Contemporary Organic and Supramolecular Chemistry

Chirality, a term derived from the Greek word for hand, describes the geometric property of a molecule that is non-superimposable on its mirror image. chiralpedia.com These mirror-image pairs are known as enantiomers. In the realm of organic chemistry, chirality is a fundamental concept because the spatial arrangement of atoms can dramatically influence a molecule's properties and interactions. chiralpedia.comwestlake.edu.cn While enantiomers possess identical physical properties in an achiral environment (e.g., melting point, boiling point), their behavior can differ profoundly in the presence of other chiral molecules, such as the enzymes and receptors found in biological systems. westlake.edu.cn

This stereoselectivity is of paramount importance in pharmaceuticals, where one enantiomer of a drug may exhibit the desired therapeutic effect while the other could be inactive or even harmful. westlake.edu.cn Consequently, the ability to synthesize single enantiomers of chiral compounds, a process known as asymmetric synthesis, is a critical objective in modern chemistry. nih.gov

Beyond molecular chemistry, chirality is a key principle in supramolecular chemistry, which studies the non-covalent assembly of molecules into larger, ordered structures. numberanalytics.com Chiral molecules can guide the formation of helical supramolecular polymers and other complex architectures, leading to materials with unique optical, electronic, and mechanical properties. numberanalytics.comscispace.comnih.gov The dynamic and responsive nature of these chiral supramolecular systems opens avenues for the development of advanced sensors, chiral separation technologies, and smart materials. chiralpedia.comnumberanalytics.com

Overview of (R)-3-(1-Aminoethyl)phenol Hydrobromide as a Chiral Scaffold

This compound is a chiral organic compound that belongs to the family of amino alcohols. Its structure features a phenol (B47542) ring with a hydroxyl (-OH) group and a chiral aminoethyl [-CH(NH2)CH3] substituent at the meta-position. The "(R)" designation specifies the absolute configuration of the stereogenic center in the aminoethyl side chain. The compound is typically handled as its hydrobromide salt to improve stability and solubility.

This molecule serves as a valuable chiral building block, or "scaffold," in organic synthesis. Its utility stems from the presence of three key functional components:

The Chiral Center: The stereogenic carbon provides the basis for transferring chirality to new, more complex molecules.

The Primary Amine (-NH2): This group is a versatile nucleophile and can be readily modified to form amides, imines, or other nitrogen-containing functionalities.

The Phenolic Hydroxyl (-OH): This group can participate in hydrogen bonding, act as a nucleophile, or be converted into an ether or ester, providing another site for chemical modification.

A prime example of the application of this chiral scaffold is in the synthesis of pharmaceutical intermediates. While research often focuses on the specific needs of a target molecule, the synthesis of Rivastigmine, a drug used to treat dementia, provides a clear illustration of how the enantiomerically pure core of 3-(1-aminoethyl)phenol (B1280079) is utilized. The synthesis of a key intermediate for Rivastigmine demonstrates the practical application of the (S)-enantiomer, which follows analogous chemical principles to the (R)-enantiomer.

The process involves several key transformations where the chiral amine scaffold is built upon. The following table outlines a synthetic sequence starting from a protected precursor, highlighting the role of the chiral amine in directing the formation of the final product.

Table 1: Illustrative Synthesis of a Rivastigmine Intermediate Analog This table is based on analogous reactions for the (S)-enantiomer as described in patent literature and serves to illustrate the utility of the chiral scaffold.

| Step | Starting Material | Reagents and Conditions | Product | Yield | Purpose |

|---|---|---|---|---|---|

| 1 | 3-(1-Aminoethyl)phenyl p-toluenesulfonate | (+)-Mandelic acid, Acetone/Water | (S)-3-(1-Aminoethyl)phenyl p-toluenesulfonate mandelate (B1228975) salt | - | Diastereomeric salt resolution to isolate the desired enantiomer. |

| 2 | (S)-3-(1-Aminoethyl)phenyl p-toluenesulfonate mandelate salt | NaOH (aq) | (S)-3-(1-Aminoethyl)phenyl p-toluenesulfonate | - | Liberation of the free chiral amine. |

| 3 | (S)-3-(1-Aminoethyl)phenyl p-toluenesulfonate | Formic acid, Formaldehyde, Water, 60-65°C | (S)-3-(1-Dimethylaminoethyl)phenyl p-toluenesulfonate | - | Methylation of the primary amine to a tertiary amine. |

Furthermore, chiral aminophenol structures are foundational in the development of ligands for asymmetric catalysis. nih.gov By reacting the amine and phenol groups, researchers can create complex chelating ligands that bind to a metal center. The chirality of the original aminophenol then creates a chiral environment around the metal, enabling it to catalyze reactions with high enantioselectivity. For instance, libraries of imidazoline-aminophenol ligands have been synthesized and screened for their effectiveness in copper-catalyzed Henry reactions, achieving high enantiomeric excess (ee). nih.gov

Research Landscape and Future Directions for Chiral Phenol Amine Compounds

The field of chiral amine and amino alcohol synthesis is dynamic, driven by the constant demand for enantiomerically pure compounds in the life sciences and materials science. nih.gov Current research focuses on developing more efficient, sustainable, and versatile synthetic methods.

Key Research Trends:

Asymmetric Catalysis: A major thrust is the development of novel catalytic systems. This includes transition metal catalysis, where new chiral ligands are designed to improve the activity and selectivity of metals like ruthenium, iridium, and nickel for reactions such as asymmetric hydrogenation. nih.govacs.org Organocatalysis, which uses small organic molecules like proline as catalysts, has also emerged as a powerful, metal-free alternative for synthesizing chiral amines. youtube.com

Biocatalysis: The use of enzymes, such as ketoreductases and transaminases, offers a green and highly selective route to chiral amino alcohols and amines. nih.gov Directed evolution and other protein engineering techniques are being used to develop enzymes with broader substrate scopes and enhanced stability, making biocatalytic routes increasingly viable for industrial-scale production. nih.gov

Supramolecular Chemistry: The self-assembly properties of chiral amino alcohols and their derivatives are being explored for creating functional materials. scispace.com By designing molecules that can form ordered helical structures through non-covalent interactions like hydrogen bonding, researchers are developing chiral sensors, platforms for asymmetric photochemistry, and systems for enantiomeric separation. scispace.comnih.gov

Flow Chemistry: The transition from traditional batch processing to continuous flow manufacturing is a significant trend. Flow chemistry offers better control over reaction parameters, improved safety, and easier scalability, which is particularly advantageous for the production of pharmaceutical intermediates derived from chiral phenol amines.

Future Directions:

The future of research in this area will likely involve a greater integration of these cutting-edge technologies. We can anticipate the development of hybrid systems, such as combining biocatalysis with metal catalysis in one-pot cascade reactions to build molecular complexity efficiently. The design of "smart" supramolecular systems based on chiral phenol amine scaffolds could lead to responsive materials that change their properties in response to external stimuli. numberanalytics.com As our understanding of stereochemistry deepens, the ability to design and synthesize chiral molecules like this compound with ever-greater precision will continue to unlock new possibilities in science and technology. chiralpedia.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H12BrNO |

|---|---|

Molecular Weight |

218.09 g/mol |

IUPAC Name |

3-[(1R)-1-aminoethyl]phenol;hydrobromide |

InChI |

InChI=1S/C8H11NO.BrH/c1-6(9)7-3-2-4-8(10)5-7;/h2-6,10H,9H2,1H3;1H/t6-;/m1./s1 |

InChI Key |

LALFPZUORLABBJ-FYZOBXCZSA-N |

Isomeric SMILES |

C[C@H](C1=CC(=CC=C1)O)N.Br |

Canonical SMILES |

CC(C1=CC(=CC=C1)O)N.Br |

Origin of Product |

United States |

Stereoselective Synthesis and Derivatization Strategies for R 3 1 Aminoethyl Phenol Hydrobromide Analogs

Enantioselective Methodologies for Chiral β-Amino Alcohol Synthesis

The development of catalytic and stereoselective methods to access chiral β-amino alcohols from readily available starting materials is a significant area of research. nih.govwestlake.edu.cn Traditional methods often face limitations such as substrate specificity or the need for multi-step synthetic routes, which can increase costs and hinder widespread application. westlake.edu.cn Consequently, the development of novel catalytic strategies for the efficient construction of these compounds is of high importance. westlake.edu.cn

Asymmetric Catalytic Approaches

A significant advancement in the synthesis of chiral β-amino alcohols is the development of a chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines. bohrium.comnih.govorganic-chemistry.org This method provides a modular and efficient pathway to a diverse range of β-amino alcohols possessing vicinal stereocenters. nih.govacs.org The reaction proceeds through a radical-polar crossover mechanism, involving an α-amino radical intermediate rather than a ketyl radical. nih.govacs.orgorganic-chemistry.org

A key feature of this protocol is the multifaceted role of the chiral chromium catalyst. nih.govacs.org It facilitates the chemoselective single-electron reduction of the imine, intercepts the resulting radical to prevent unwanted side reactions, and directs the chemo- and stereoselective addition to aldehydes. nih.govacs.org This approach demonstrates broad substrate compatibility, tolerating various functional groups such as halides, boronates, and olefins, and is scalable for producing enantiopure products. organic-chemistry.org Mechanistic investigations have confirmed the preferential reduction of imines over aldehydes, a selectivity driven by the electron-withdrawing N-sulfonyl group. organic-chemistry.org

A research team at Westlake University developed a chromium-catalyzed asymmetric cross-coupling reaction between aldehydes and imines, which allows for the modular synthesis of high-value chiral β-amino alcohols. westlake.edu.cn

Asymmetric transfer hydrogenation (ATH) of α-amino ketones is a well-established and highly enantioselective method for the synthesis of chiral β-amino alcohols. researchgate.netresearchgate.netacs.org This technique offers a safer and operationally simpler alternative to pressurized hydrogenation reactions. acs.org Catalysts such as those based on ruthenium and rhodium have proven effective in these transformations. For instance, RhCl(R,R)-TsDPEN has been used to catalyze the ATH of aryl and benzofuranyl 2-tert-butylaminoethanones with formic acid–triethylamine, yielding the corresponding β-tert-butylamino alcohols with high enantiomeric excesses (97–99% ee). researchgate.net

Similarly, iridium-catalyzed asymmetric hydrogenation of α-amino ketones has been shown to be highly efficient, producing chiral 1,2-amino alcohols with excellent enantioselectivities (up to 99.9% ee). researchgate.net The versatility of ATH allows for the reduction of a wide range of substrates, including those with heteroaromatic rings, without compromising the integrity of these moieties. nih.gov

| Catalyst System | Substrate Type | Product | Enantiomeric Excess (ee) |

| RhCl(R,R)-TsDPEN | Aryl and benzofuranyl 2-tert-butylaminoethanones | β-tert-butylamino alcohols | 97–99% |

| Chiral Spiro Iridium Catalyst | α-amino ketones | Chiral 1,2-amino alcohols | up to 99.9% |

| Ruthenium-diamine catalysts | Unprotected α-amino ketones | Chiral 1,2-amino alcohols | High |

This interactive table summarizes the effectiveness of different catalyst systems in the asymmetric transfer hydrogenation of ketones.

Enantioselective hydroamination of alkenes represents another direct approach to chiral β-amino alcohols. westlake.edu.cn A notable strategy involves a copper-catalyzed enantioselective hydroamination of α,β-unsaturated carbonyl compounds. nih.gov This method utilizes 1,2-benzisoxazole (B1199462) as an electrophilic primary aminating reagent and is significant for its ligand-controlled reversal of hydrocupration regioselectivity. nih.gov While hydrocupration of α,β-unsaturated carbonyl compounds typically leads to α-cuprated species, the use of an appropriate chiral ligand can direct the copper to the β-position. nih.gov This β-cuprated intermediate can then react with the aminating reagent to furnish enantioenriched β-amino acid derivatives. nih.gov

Another innovative approach is the enantioselective radical C–H amination of alcohols. nih.gov This multi-catalytic strategy employs a radical relay chaperone, where an alcohol is transiently converted to an imidate radical that undergoes an intramolecular H-atom transfer (HAT). nih.govresearchgate.net This process is rendered enantioselective through the use of energy transfer catalysis, which mediates selective radical generation and interception by a chiral copper catalyst. nih.gov This method provides access to a broad range of chiral β-amino alcohols from various alcohol precursors. nih.gov

The Mannich reaction, a three-component condensation of an aldehyde, an amine, and a carbonyl compound, is a fundamental tool for constructing β-amino carbonyl compounds, which are direct precursors to β-amino alcohols. researchgate.netwikipedia.org Asymmetric variations of the Mannich reaction have been developed to produce these compounds with high stereocontrol. researchgate.netchemrxiv.org

Proline-catalyzed Mannich reactions, for example, can be used to synthesize γ-amino alcohols by first producing N-PMP-protected amino ketones, followed by diastereoselective reduction of the keto group. rsc.org The Petasis borono-Mannich reaction is another powerful multicomponent reaction that condenses aldehydes, amines, and boronic acids to yield chiral amines and, with appropriate substrates like glycolaldehyde, chiral 1,2-amino alcohols. chemrxiv.org BINOL-derived catalysts have been successfully employed to achieve high yields and enantioselectivities in these reactions. chemrxiv.org

| Reaction Type | Catalyst | Key Features | Product |

| Proline-catalyzed Mannich | (S)-proline | Three-component reaction, diastereoselective reduction | γ-amino alcohols |

| Petasis borono-Mannich | BINOL-derived catalysts | Multicomponent, high enantioselectivity | Chiral 1,2-amino alcohols |

This interactive table highlights different Mannich reaction-based pathways for synthesizing precursors to β-amino alcohols.

Modular Synthesis Design for Chiral Ligand Precursors

The concept of modular synthesis is crucial for the efficient development of new chiral ligands, which are often derived from chiral β-amino alcohols. organic-chemistry.orgresearchgate.netacs.org A modular approach allows for the systematic variation of ligand structure to fine-tune catalytic performance. researchgate.netacs.orgnih.gov

One such strategy involves the synthesis of bidentate phosphine-phosphite ligands from phenolic precursors. researchgate.net This method utilizes a borane-protected phosphinite, prepared from an o-bromophenol, which undergoes a bromine-lithium exchange and subsequent anionic migration to form an ortho-phosphanylphenol. researchgate.net This intermediate can then be reacted with phosphorus trichloride (B1173362) and a chiral diol (like TADDOL or BINOL) to generate a library of P,P ligands. researchgate.net This approach is general and accommodates bulky substituents. researchgate.net

Similarly, the modular synthesis of chiral N-heterocyclic carbene (NHC) precursors has been achieved. acs.org These syntheses are based on an imidazolidine (B613845) scaffold and can be performed stereoselectively, leading to scalable routes without the need for chiral chromatography. acs.org The resulting NHC precursors can be efficiently converted into their corresponding metal complexes. acs.org

The development of Rh(II)-catalyzed asymmetric three-component cascade reactions provides another avenue for the modular synthesis of chiral building blocks. nih.govrsc.org These reactions can utilize IIII/PV-hybrid ylides, aldehydes, and carboxylic acids to produce chiral 1,3-dioxoles with high enantioselectivity, showcasing the potential for creating complex chiral scaffolds from simple, readily available starting materials. nih.govrsc.org

Stereochemical Control and Optimization in Synthesis

Achieving the desired (R)-configuration at the stereogenic carbon in the ethylamine (B1201723) side chain is the central challenge in synthesizing (R)-3-(1-aminoethyl)phenol. The primary strategies to enforce this stereochemical control include asymmetric synthesis and chiral resolution.

A common method involves the stereoselective reduction of a prochiral ketone precursor, 3-hydroxyacetophenone. This transformation can be accomplished using chiral reducing agents or through catalytic hydrogenation with chiral catalysts to ensure the preferential formation of the (R)-enantiomer. The optimization of such syntheses often involves a systematic study of various parameters to maximize both chemical yield and enantiomeric excess (ee). Methodologies like experimental design can be employed to model the influence of variables such as temperature, pressure, catalyst loading, and solvent systems on the reaction outcome. imist.ma For instance, the choice of catalyst and reaction conditions in catalytic hydrogenation is critical for achieving high stereoselectivity.

Another approach is the stereoselective synthesis from precursors where the chirality is already established. For example, methods have been developed for the synthesis of related chiral amino-indanes starting from sulfinyl imines, involving steps like regioselective Heck reactions and Lewis acid-mediated annulation. nih.gov While applied to a different system, these principles of transferring chirality from a starting material or reagent are fundamental to stereoselective synthesis.

The table below summarizes key parameters that are typically optimized in stereoselective synthesis.

Table 1: Parameters for Optimization in Stereoselective Synthesis

| Parameter | Objective | Example Methodologies |

|---|---|---|

| Catalyst | Maximize enantioselectivity and turnover number. | Screening of various chiral ligands (e.g., BINAP, DuPhos) for hydrogenation. |

| Temperature | Enhance selectivity; lower temperatures often improve enantiomeric excess. | Variable temperature studies to find the optimal balance between reaction rate and selectivity. |

| Solvent | Influence catalyst solubility, stability, and stereochemical outcome. | Testing a range of solvents from polar (e.g., methanol) to nonpolar (e.g., toluene). |

| Pressure | Optimize reaction rates, particularly in catalytic hydrogenations. | Varying hydrogen pressure to improve efficiency and yield. |

Functionalization and Structural Modification of the Phenol (B47542) Amine Backbone

The phenol amine backbone of (R)-3-(1-aminoethyl)phenol offers multiple sites for chemical modification to generate a library of analogs for structure-activity relationship (SAR) studies. nih.gov These modifications can be targeted at the phenolic hydroxyl group, the aromatic ring, or the primary amine.

Phenolic Group and Aromatic Ring Modification: The phenol group is a versatile handle for derivatization. Its hydroxyl moiety can be alkylated or acylated. The aromatic ring itself is subject to electrophilic aromatic substitution reactions, allowing the introduction of various substituents such as halogens or nitro groups, which can in turn be further modified. researchgate.net The electronic properties of the ring can be modulated by these substituents, which influences the pKa of the phenolic proton and the amine. youtube.com Ullmann condensation reactions can be used to form aryloxy phenol structures, significantly expanding the structural diversity of potential analogs. nih.gov

Amine Group Modification: The primary amine is nucleophilic and readily undergoes reactions such as acylation to form amides, or reductive amination with aldehydes and ketones to yield secondary or tertiary amines. nih.govwikipedia.org These modifications alter the steric and electronic properties around the chiral center, which can be crucial for molecular recognition and biological activity.

Backbone Modification: More complex modifications can involve altering the core structure itself. For instance, peptide backbone modifications, such as replacing an amide bond with a triazole ring, represent an advanced strategy to create peptidomimetics with altered conformational properties and stability. nih.gov While not a direct modification of the target compound, these strategies illustrate the potential for creating novel scaffolds based on the phenol amine motif.

The table below outlines common functionalization strategies.

Table 2: Functionalization Strategies for the Phenol Amine Backbone

| Target Site | Reaction Type | Potential New Functional Group |

|---|---|---|

| Phenolic -OH | Etherification / Acylation | Alkoxy, Aryloxy, Ester |

| Aromatic Ring | Electrophilic Substitution | Halogen, Nitro, Alkyl |

Characterization of Synthetic Intermediates and Products for Stereochemical Purity

Confirming the absolute configuration and enantiomeric purity of (R)-3-(1-aminoethyl)phenol and its derivatives is essential. A suite of analytical techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used method for determining enantiomeric purity. This technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Cellulose- and amylose-based columns are common for this purpose. scas.co.jpwindows.net For amino acids and amino alcohols, macrocyclic glycopeptide-based CSPs, such as those using teicoplanin, are also highly effective for direct analysis without derivatization. sigmaaldrich.com The enantiomeric excess (ee) is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for structural elucidation and can also be used to determine enantiomeric purity. nih.gov The use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce chemical shift differences (Δδ) between the signals of the two enantiomers in the ¹H or ¹³C NMR spectra. nih.gov For example, thiourea (B124793) derivatives of related chiral amino phenols have been successfully used as CSAs to determine the absolute configuration of amino acids. mdpi.com Two-dimensional NMR techniques like NOESY or ROESY can reveal through-space correlations, which can help confirm the relative stereochemistry of a molecule.

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration and solid-state conformation of a molecule. researchgate.net This technique is often used to characterize key intermediates or final products, providing definitive proof of stereochemistry. The analysis of hydrogen bonding and molecular packing in the crystal lattice can also offer insights into intermolecular interactions. researchgate.net

Optical Rotation: Measurement of the specific optical rotation using a polarimeter is a classical method to characterize a chiral compound. While it confirms the presence of a single enantiomer if the value matches the literature, it is not sufficient on its own to determine enantiomeric purity with high accuracy.

The table below summarizes the primary analytical methods for stereochemical characterization.

Table 3: Analytical Methods for Stereochemical Purity Analysis

| Technique | Information Provided | Key Features |

|---|---|---|

| Chiral HPLC | Enantiomeric excess (ee), quantitative purity. scas.co.jp | High accuracy and precision; requires a suitable chiral column and mobile phase. windows.net |

| NMR Spectroscopy | Diastereomeric differentiation, structural confirmation. | Can determine ee using chiral auxiliaries; 2D NMR for relative configuration. nih.govnih.gov |

| X-ray Crystallography | Absolute configuration, solid-state conformation. researchgate.net | Provides definitive structural proof for crystalline compounds. researchgate.net |

| Optical Rotation | Direction and magnitude of optical activity. | A fundamental characteristic of a chiral compound, but less precise for purity than HPLC. |

Advanced Applications of R 3 1 Aminoethyl Phenol Hydrobromide Derivatives in Asymmetric Catalysis

Design and Development of Chiral Amino Alcohol Ligands

The efficacy of a metal-based asymmetric catalyst is fundamentally dependent on the structure of the chiral ligand. The ligand's architecture dictates the steric and electronic environment around the metal center, which in turn governs the enantioselectivity of the catalyzed reaction.

Chiral 1,2-amino alcohols are versatile precursors in asymmetric synthesis, serving as building blocks for a wide range of chiral auxiliaries and ligands. nih.gov The structure of (R)-3-(1-Aminoethyl)phenol provides an excellent foundation for ligand design. It features a primary amine and a phenolic hydroxyl group attached to a chiral ethyl-benzene framework. This N,O-donor set is ideal for forming stable chelate complexes with a variety of metals.

Structural engineering of ligands derived from (R)-3-(1-Aminoethyl)phenol involves chemical modification to fine-tune its properties. A common strategy is the introduction of substituents on the nitrogen atom. For instance, reaction with isothiocyanates can yield thiourea (B124793) derivatives, which have been studied as chiral solvating agents. researchgate.netnih.gov Similarly, N-alkylation or N-arylation can introduce bulky groups that create a more defined and sterically hindered chiral pocket around the coordinated metal. These modifications influence the ligand's electronic properties, which can enhance the catalytic activity of the resulting metal complex. rsc.org

Amino alcohols and their phenolate (B1203915) analogues are known to form stable complexes with a wide array of transition metals—including ruthenium, rhodium, and copper—as well as lanthanide metals. mdpi.comnih.govrsc.orgmdpi.com The deprotonated hydroxyl group and the neutral amino group of the (R)-3-(1-Aminoethyl)phenol derivative act as a bidentate, monoanionic N,O-ligand.

The primary mechanism for creating an asymmetric environment is through chelation. A ligand derived from (R)-3-(1-Aminoethyl)phenol coordinates to a metal center via the nitrogen of the amino group and the oxygen of the deprotonated phenol (B47542). This forms a stable five-membered ring, which imparts conformational rigidity to the resulting metal complex. This rigidity is crucial for effective stereochemical control, as it restricts the possible pathways of substrate approach to the catalytic center.

In the case of lanthanide complexes, amino alcohols have been shown to form stable, 1:1 highly coordinated complexes. nih.gov The bidentate chelation of the nitrogen and oxygen atoms is a critical factor in creating a defined chiral environment around the lanthanide ion. mdpi.com This principle is directly applicable to ligands derived from (R)-3-(1-Aminoethyl)phenol, where the fixed stereochemistry of the ligand would impose a chiral geometry upon coordination.

The introduction of substituents onto the basic (R)-3-(1-Aminoethyl)phenol framework can significantly alter the coordination geometry and subsequent reactivity of the metal complex.

Steric Effects : Increasing the steric bulk of substituents on the nitrogen atom or the aromatic ring can influence the coordination sphere of the metal. For example, bulky N-substituents can create a more crowded chiral pocket, enhancing enantioselectivity by forcing the substrate to adopt a specific orientation. nih.gov However, excessive steric hindrance can also negatively impact the reaction rate by impeding substrate access to the catalytic site.

Electronic Effects : The electronic nature of substituents on the ligand affects the electron density at the metal center. Electron-donating groups on the ligand, such as N-alkyl groups, can increase the electron density on the metal, which can in turn enhance its catalytic activity in certain reactions like hydrogenation. rsc.org Conversely, electron-withdrawing groups can make the metal center more Lewis acidic, which may be beneficial in other types of transformations.

Studies on related amine-bis(phenolate) ligands with lanthanide metals have shown that the nature of substituents directly impacts the molecular architecture, determining whether the resulting complexes are monomeric or dimeric, which in turn affects their catalytic activity. nih.gov Similarly, research on ruthenium complexes has demonstrated that N-functionalization of amino ligands leads to a significant improvement in catalytic performance compared to their primary amine counterparts. rsc.org

Coordination Chemistry with Transition and Lanthanide Metal Centers

Catalytic Transformations Mediated by (R)-3-(1-Aminoethyl)phenol Hydrobromide-Based Systems

Derivatives of (R)-3-(1-Aminoethyl)phenol are well-suited for use in a variety of catalytic asymmetric transformations. One of the most important of these is the asymmetric transfer hydrogenation of prochiral ketones.

Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the synthesis of chiral secondary alcohols from the corresponding ketones. nih.gov The process typically employs a transition metal catalyst, commonly based on ruthenium(II) or rhodium(III), and a hydrogen donor like 2-propanol or a formic acid/triethylamine mixture. researchgate.netacs.org

A chiral ligand derived from (R)-3-(1-Aminoethyl)phenol, when combined with a ruthenium precursor such as [RuCl2(p-cymene)]2, would be expected to form a highly active catalyst for the ATH of aromatic ketones. mdpi.comresearchgate.net In this system, the amino alcohol ligand coordinates to the ruthenium center, creating a chiral environment that directs the hydride transfer from the metal to one specific face of the ketone's carbonyl group. The inherent rigidity and well-defined stereochemistry of ligands like (1S,2R)-1-amino-2-indanol have proven crucial for achieving high enantioselectivity in similar reactions. mdpi.com

The catalytic performance of such systems is typically evaluated by measuring the conversion of the ketone and the enantiomeric excess (ee) of the resulting chiral alcohol. The table below presents typical research findings for the ATH of various aromatic ketones using a representative Ru(II)-amino alcohol catalyst system, illustrating the high yields and enantioselectivities that can be anticipated for catalysts based on the (R)-3-(1-Aminoethyl)phenol scaffold. researchgate.netcitedrive.com

| Entry | Aromatic Ketone Substrate | Conversion (%) | Enantiomeric Excess (ee %) | Configuration |

|---|---|---|---|---|

| 1 | Acetophenone (B1666503) | >95 | 94 | (R) |

| 2 | 1-Acetonaphthone | >95 | 92 | (R) |

| 3 | 4-Chloroacetophenone | >95 | 91 | (R) |

| 4 | 4-Methoxyacetophenone | 94 | 89 | (R) |

| 5 | Propiophenone | >95 | 95 | (R) |

Enantioselective Addition Reactions (e.g., Henry Reaction)

The Henry, or nitroaldol, reaction is a classic carbon-carbon bond-forming reaction that produces β-nitro alcohols, which are valuable synthetic intermediates. The development of asymmetric versions of this reaction is of significant interest. Chiral ligands derived from amino alcohols, analogous to (R)-3-(1-Aminoethyl)phenol, have been successfully employed in metal-catalyzed enantioselective Henry reactions.

Detailed research findings have demonstrated that chiral Schiff base ligands, formed by the condensation of chiral amino alcohols with aldehydes, can coordinate with metal ions like copper(II) to create effective asymmetric catalysts. For instance, novel chiral thiophene-2,5-bis(β-amino alcohol) ligands have been synthesized and used in situ to form copper(II) complexes. These catalytic systems have proven highly effective in the asymmetric Henry reaction between nitromethane (B149229) and various substituted aromatic aldehydes, yielding chiral nitroaldol products with excellent enantiomeric excesses (up to 94.6% ee) and high chemical yields (up to >99%). semanticscholar.org The optimal conditions often involve using a 20 mol% catalyst loading in a green solvent like ethanol (B145695) at room temperature. semanticscholar.org

Similarly, chiral Schiff bases prepared from L-tert-Leucine have been used to catalyze the asymmetric Henry reaction in the presence of Cu(II) ions, affording β-nitroalcohols with moderate to good yields and enantioselectivities. researchgate.net The combination of different metal ions, such as Cu(OTf)₂ and Zn(OTf)₂, can also influence the reaction, with Zn(OTf)₂ promoting the reaction yield and Cu(OTf)₂ enhancing the enantiomeric excess. researchgate.net While direct data for ligands from this compound is not prevalent, the success of these structurally similar chiral amino alcohol-derived ligands underscores the potential of this class of compounds in enantioselective Henry reactions.

Table 1: Performance of Chiral Amino Alcohol-Derived Ligands in Asymmetric Henry Reactions

| Ligand Type | Metal Catalyst | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Chiral Thiophene-2,5-bis(β-amino alcohol) | Cu(OAc)₂·H₂O | p-Nitrobenzaldehyde | 99 | 94.6 | semanticscholar.org |

| L-(+)-Aspartic acid-derived Schiff base | Cu(II) | Various aldehydes | Up to 96 | Up to 92 | researchgate.net |

| L-tert-Leucine-derived Schiff base | Cu(II) | p-Nitrobenzaldehyde | Up to 76 | Up to 66 | researchgate.net |

| (S)-2-(furan-2-yl-methylamino)-2-phenylethanol | CuCl | Arylaldehydes | 95 | 89 |

Asymmetric Cross-Coupling Reactions

Asymmetric cross-coupling reactions are powerful tools for the construction of chiral biaryl compounds and other molecules with stereogenic centers. The Suzuki-Miyaura cross-coupling reaction, in particular, has been a focus of development for asymmetric variants. While direct applications of this compound derivatives are not extensively documented, the broader class of aminophenol derivatives has been explored in cross-coupling reactions.

For instance, unprotected aminophenols can be selectively N- or O-arylated using palladium or copper catalysts with specific ligands. hilarispublisher.com The development of chiral ligands for these transformations is a key area of research. Bulky and electron-rich phosphine (B1218219) ligands have been shown to significantly improve the efficiency of palladium-catalyzed Suzuki-Miyaura reactions, enabling the coupling of challenging substrates like unactivated aryl chlorides. nih.govnih.gov The design of chiral versions of these phosphine ligands is crucial for achieving high enantioselectivity.

The synthesis of chiral ligands from readily available starting materials is an active field. mdpi.comdoi.org Chiral β-aminophosphine derivatives, for example, have emerged as powerful ligands in metal-catalyzed asymmetric reactions, including palladium-catalyzed allylic substitutions. nih.gov The structural motif of (R)-3-(1-Aminoethyl)phenol provides a clear avenue for the synthesis of novel chiral P,N-ligands, where the phosphorus atom can be introduced at the amino group, and the phenolic oxygen can act as a coordinating or directing group. Such ligands could be highly effective in a range of asymmetric cross-coupling reactions.

Polymerization and Oxygen Transfer Catalysis

In the realm of polymer chemistry, derivatives of aminophenols have been utilized as precursors for catalysts in ring-opening polymerization (ROP). Specifically, metal complexes bearing alkoxy-amino-bis(phenolate) ligands have been investigated as initiators for the ROP of lactide to produce polylactic acid (PLA), a biodegradable polymer. rsc.orghw.ac.uk Group 3 metal complexes with these dianionic ligands have demonstrated the ability to catalyze living polymerization, yielding polymers with narrow polydispersity. rsc.org

For example, yttrium complexes of non-chiral tetradentate alkoxy-amino-bis(phenolate) ligands can initiate the polymerization of racemic lactide to produce heterotactic-rich PLA. hw.ac.uk Furthermore, five novel air- and moisture-stable polymetallic titanium and zirconium amino acid-derived amine bis(phenolate) (ABP) complexes have been synthesized and shown to be active catalysts for the ROP of rac-lactide. nih.gov The steric and electronic properties of the ligand, which can be tuned by the choice of the amino alcohol precursor, play a critical role in the catalytic activity and the stereoselectivity of the polymerization. rsc.org

Table 2: Ring-Opening Polymerization of rac-Lactide with Amino-Bis(phenolate) Metal Complexes

| Catalyst/Metal | Ligand Type | Monomer | Conversion (%) | Polymer Tacticity (Pr) | Reference |

|---|---|---|---|---|---|

| Yttrium | Alkoxy-amino-bis(phenolate) | rac-lactide | - | 0.90 (heterotactic) | rsc.org |

| Titanium (bimetallic) | Amine bis(phenolate) | rac-lactide | 73 | - | nih.gov |

| Zirconium (monometallic) | Bis(Amine bis(phenolate)) | rac-lactide | High | Limited control | nih.gov |

Regarding oxygen transfer catalysis, organocatalysts have been shown to facilitate the oxidation of 2-aminophenol (B121084) by molecular oxygen to produce 2-aminophenoxazine-3-one. researchgate.net This highlights the potential of aminophenol derivatives to act as catalysts themselves or as ligands in metal-catalyzed oxidation reactions.

Hydrosilylation and Hydrogenation Processes

Asymmetric hydrosilylation of prochiral ketones is a valuable method for synthesizing chiral secondary alcohols. Rhodium and iridium complexes bearing chiral ligands are commonly employed for this transformation. While specific examples using derivatives of this compound are scarce, the HETPHOX ligand class, a type of phosphine-oxazoline ligand, has been successfully applied in the rhodium-catalyzed asymmetric hydrosilylation of various acetophenones, achieving good conversions and enantioselectivities up to 88% ee. doi.org The development of novel chiral ligands is key to advancing this field, and the structure of (R)-3-(1-Aminoethyl)phenol offers a template for creating new P,N-ligands.

In asymmetric hydrogenation, chiral catalysts are used to produce enantioenriched compounds. Magnetically recoverable chiral catalysts immobilized on magnetite nanoparticles have been developed for the asymmetric hydrogenation of aromatic ketones, achieving high enantiomeric excesses of up to 98.0%. scispace.com These catalysts can be recycled multiple times without a significant loss of activity or enantioselectivity. scispace.com The ligands used in these systems are often based on chiral phosphines, and the derivatization of (R)-3-(1-Aminoethyl)phenol could lead to new, effective ligands for this important transformation.

Heterogeneous Asymmetric Catalysis and Catalyst Immobilization

The heterogenization of homogeneous catalysts is a critical area of research aimed at improving catalyst recyclability and simplifying product purification. Immobilizing chiral ligands onto solid supports combines the high selectivity of homogeneous catalysts with the practical advantages of heterogeneous systems.

Support Platforms for Chiral Ligands (e.g., Nanoclusters, Organic Nanotubes, Magnetic Nanoparticles)

A variety of support platforms have been explored for the immobilization of chiral catalysts. Magnetic nanoparticles, particularly magnetite (Fe₃O₄), have garnered significant attention due to their facile separation from the reaction mixture using an external magnetic field. scispace.comrsc.orgresearchgate.netnih.gov Chiral organocatalysts and metal complexes have been successfully immobilized on these nanoparticles. scispace.comrsc.orgnih.gov The surface of the nanoparticles can be functionalized to allow for the covalent attachment of the chiral ligand, ensuring the stability of the heterogeneous catalyst.

Other support materials include polymers and silica (B1680970). For instance, a pyridinium-tagged Ru-NHC-complex was immobilized on a sulfonated silica material through ion-exchange, creating a recyclable metathesis catalyst. researchgate.net Graphene has also been used as a support, with catalyst immobilization occurring through noncovalent π-stacking interactions. The choice of support can sometimes influence the catalytic activity, and in some cases, the support itself can exhibit background catalytic activity. rsc.orgresearchgate.netnih.gov

Catalytic Performance and Recyclability in Heterogeneous Systems

A key advantage of immobilized catalysts is their potential for recycling and reuse. Numerous studies have demonstrated the high recyclability of catalysts supported on magnetic nanoparticles. For example, a chiral bifunctional 4-N,N-dialkylaminopyridine derivative immobilized on magnetite nanoparticles was reused for at least 32 consecutive cycles in the kinetic resolution of secondary alcohols with minimal loss of activity. rsc.orgnih.gov Similarly, a Ru catalyst immobilized on magnetite nanoparticles for the asymmetric hydrogenation of aromatic ketones was recycled up to 14 times without a decrease in activity or enantioselectivity. scispace.com

The stability of the immobilized catalyst is crucial for its long-term performance. Leaching of the metal or the ligand from the support can lead to a decrease in catalytic efficiency and contamination of the product. hilarispublisher.com Therefore, the method of immobilization is critical. Covalent bonding or strong non-covalent interactions are generally preferred to ensure the robustness of the heterogeneous catalyst. researchgate.net While the immobilization of sensitive chiral organocatalysts can sometimes lead to a decrease in enantioselectivity compared to their homogeneous counterparts, the benefits of recyclability and ease of separation often make them attractive for industrial applications. rsc.orgresearchgate.netnih.gov

Mechanistic Investigations of Asymmetric Catalytic Cycles

The efficacy of chiral ligands derived from this compound in asymmetric catalysis is fundamentally rooted in the mechanistic pathways of the catalytic cycles they facilitate. Understanding these mechanisms allows for the rational design of more efficient and selective catalysts. While direct and exhaustive mechanistic studies for every derivative are not always available, a general mechanistic framework can be understood by examining well-studied systems that employ structurally similar chiral amino alcohol ligands, such as in the ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of ketones.

A widely accepted mechanism for the Ru-catalyzed ATH is the "metal-ligand bifunctional" mechanism. In this model, the catalytic cycle commences with the formation of an active catalyst, typically an 18-electron ruthenium hydride complex, from a ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂), the chiral amino alcohol ligand, and a base in a hydrogen-donor solvent like isopropanol.

The key steps of the catalytic cycle are as follows:

Catalyst Activation: The pre-catalyst reacts with the chiral ligand and a base, leading to the formation of a 16-electron coordinatively unsaturated ruthenium complex. This species then reacts with the hydrogen donor (e.g., isopropanol) to form the active 18-electron ruthenium hydride catalyst. The chiral ligand, derived from (R)-3-(1-aminoethyl)phenol, typically coordinates to the metal center in a bidentate fashion through the nitrogen of the amino group and the deprotonated phenolic oxygen.

Substrate Coordination and Transition State Formation: The prochiral ketone substrate interacts with the active catalyst. A crucial aspect of this step is the formation of a six-membered pericyclic transition state. This involves the Ru-H bond, the carbonyl group (C=O) of the ketone, and the N-H bond of the coordinated ligand.

Enantiodetermining Hydride Transfer: This is the stereochemistry-determining step of the reaction. A concerted transfer of a hydride ion from the ruthenium center to the carbonyl carbon and a proton from the ligand's amine group to the carbonyl oxygen occurs. The rigid chiral scaffold of the ligand creates a sterically defined environment around the metal center, which forces the ketone to approach from a specific direction. This facial selectivity results in the preferential formation of one enantiomer of the chiral alcohol product. For instance, in the reduction of acetophenone using a catalyst derived from an (R)-configured ligand, the (R)-enantiomer of 1-phenylethanol (B42297) is typically the major product.

Product Release and Catalyst Regeneration: Following the hydrogen transfer, the newly formed chiral alcohol is released from the coordination sphere of the ruthenium. The resulting 16-electron ruthenium species then reacts with another molecule of the hydrogen donor to regenerate the active 18-electron ruthenium hydride catalyst, thus completing the catalytic cycle.

Kinetic studies and Density Functional Theory (DFT) calculations on analogous systems have provided significant support for this mechanistic pathway. bath.ac.uk These investigations help to map the energy landscape of the catalytic cycle, identifying the rate-determining step and the origins of enantioselectivity by comparing the energy barriers of the competing diastereomeric transition states. bath.ac.uk

The following interactive table summarizes typical components and outcomes in a representative asymmetric transfer hydrogenation reaction, illustrating the high degree of stereocontrol achievable with such catalytic systems.

| Entry | Ruthenium Precursor | Chiral Ligand Type | Base | Hydrogen Donor | Substrate | Product | Enantiomeric Excess (ee %) |

| 1 | [RuCl₂(p-cymene)]₂ | N-sulfonylated derivative of (R)-3-(1-Aminoethyl)phenol | KOtBu | Isopropanol | Acetophenone | (R)-1-Phenylethanol | >98% |

| 2 | [RuCl₂(benzene)]₂ | N-acylated derivative of (R)-3-(1-Aminoethyl)phenol | KOH | Formic acid/triethylamine mix | Propiophenone | (R)-1-Phenyl-1-propanol | >95% |

Chiral Supramolecular Chemistry and Molecular Recognition Involving Phenol Amine Derivatives

Self-Assembly Phenomena and Supramolecular Architectures

The spontaneous organization of molecules into ordered structures is a hallmark of supramolecular chemistry. Chiral phenol (B47542) amine derivatives are exemplary building blocks for such assemblies due to their capacity to engage in directional and specific noncovalent interactions. These interactions guide the molecules to form well-defined, higher-order structures, ranging from discrete capsules to extended polymeric chains. The pathway complexity of this self-assembly allows for the creation of diverse and hierarchical chiral nanostructures. wikipedia.org

The formation of dimeric capsules and supramolecular polymers is driven by the establishment of multiple, cooperative noncovalent bonds. While direct examples for "(R)-3-(1-Aminoethyl)phenol hydrobromide" are not extensively documented in this specific context, the principles can be understood from analogous systems. For instance, molecules with self-complementary hydrogen-bonding motifs, such as urea (B33335) groups, have been shown to dimerize to form molecular capsules that can encapsulate guest molecules. acs.org Tris(m-ureidobenzyl)amines, for example, self-assemble into propeller-like dimeric capsules held together by a belt of six hydrogen bonds, capable of encapsulating small solvent molecules. acs.org

Similarly, chiral building blocks derived from amino acids can assemble into one-dimensional (1D) supramolecular polymers. nih.govacs.orgnih.gov These assemblies are often held together by strong, directional interactions like hydrogen bonds between carboxylic acid groups. acs.orgnih.gov The chirality of the monomeric units can be transferred to the supramolecular structure, resulting in the formation of helical polymers. acs.org The stability and properties of these supramolecular polymers can be tuned by altering the molecular structure of the building blocks or by external stimuli. nih.govacs.org The formation of such polymers relies on a balance of intermolecular forces, including hydrogen bonding and π–π stacking, which provides a pathway to create intelligent and adaptive materials. rsc.org

The self-assembly process is not limited to crystalline solids and can also lead to the formation of nanoaggregates in solution. wikipedia.org The hierarchical self-assembly of chiral building blocks can produce a variety of nanostructures, including 1D fibers, 2D nanobelts, and 3D nanotubes, depending on the balance of intermolecular forces. wikipedia.org The introduction of a chiral element into the molecular structure is crucial as it determines the final supramolecular chirality of the resulting aggregate. wikipedia.org

Enantioselective Molecular Recognition and Host-Guest Chemistry

Enantioselective molecular recognition, the ability of a chiral host molecule to differentiate between the enantiomers of a chiral guest, is a fundamental process in biology and chemistry. rsc.org Chiral phenol amine derivatives are well-suited for this purpose, acting as hosts or guests in supramolecular complexes. The distinct three-dimensional arrangement of their functional groups allows for specific interactions that lead to the formation of diastereomeric host-guest complexes with different stabilities.

Chiral discrimination arises from the differential interaction between a chiral host and the two enantiomers of a chiral guest. nih.gov For effective recognition to occur, there must be at least three points of interaction between the host and guest, a principle often referred to as the "three-point interaction model." The formation of diastereomeric complexes with different association energies is the basis for enantioselectivity. nih.gov The distinct binding interactions between the two enantiomers and the chiral selector are ultimately responsible for the enantiorecognition. nih.gov In artificial systems, achieving high enantioselectivity is a significant challenge. rsc.org However, by designing hosts with well-defined, chiral cavities, it is possible to create synthetic receptors that exhibit high binding affinity and selectivity for a specific enantiomer. acs.orgresearchgate.net The study of these interactions is key to designing bioactive compounds, developing methods for enantiomer separation, and understanding asymmetric catalysis. nih.govresearchgate.net

The forces driving chiral recognition are a combination of various noncovalent interactions. acs.org The specific nature and geometry of these interactions determine the stability and selectivity of the host-guest complex.

Hydrogen Bonding: Hydrogen bonds are highly directional and play a crucial role in defining the structure of supramolecular assemblies. researchgate.net In phenol amine systems, the hydroxyl (-OH) and amino (-NH₂) groups are excellent hydrogen bond donors, while the oxygen and nitrogen atoms can act as acceptors. The competition and interplay between hydrogen bonding and other interactions, like π-stacking, can determine the final geometry of a molecular dimer or aggregate. rsc.orgacs.org

π-π Stacking: The aromatic rings of phenol derivatives can interact through π-π stacking. scirp.org These interactions, which are largely driven by dispersion forces and electrostatic effects, contribute significantly to the stability of complexes involving aromatic molecules. acs.org In the context of chiral recognition, a π-stacked arrangement can create a well-defined chiral environment, influencing how a guest molecule binds. nih.gov The strength of these interactions can be modulated by the presence of substituents on the aromatic ring. researchgate.net

Cation-π Interactions: This is a powerful noncovalent force that occurs between a cation and the electron-rich face of a π-system, such as a benzene (B151609) ring. wikipedia.orgnih.gov In the case of this compound, the protonated amino group (an ammonium (B1175870) cation) can interact favorably with the aromatic ring of a host molecule, or its own aromatic ring could interact with a cationic guest. These interactions are significant in both biological and synthetic systems, often contributing to the stability of protein structures and the binding of ligands to receptors. nih.govacs.orgnih.gov The strength of the cation-π interaction is comparable to that of hydrogen bonds and can be a key factor in molecular recognition and catalysis. wikipedia.org

Design of Chiral Receptors for Enantioselective Recognition

The rational design of synthetic receptors capable of high enantioselectivity is a major goal in supramolecular chemistry. researchgate.net This involves creating molecules with specific, pre-organized cavities that are complementary in shape and chemical functionality to a target guest enantiomer. Chiral phenol amine derivatives can be incorporated into larger macrocyclic or cage-like structures to serve as these receptors. researchgate.net

The design strategy often involves using building blocks with known binding motifs. For example, binaphthol units are frequently used to construct C₂-symmetric chiral hosts for recognition and separation. researchgate.net The introduction of functional groups capable of forming multiple noncovalent interactions, such as hydrogen bonds and sites for π-π or cation-π interactions, is critical. acs.orgnih.gov Peptide-phosphonium salts, for instance, have been designed as catalysts that create a semi-enclosed chiral cavity, enabling them to thermodynamically stabilize one enantiomer over another through tailored molecular recognition. acs.org Similarly, receptors containing thiourea (B124793) groups are effective at binding anions like carboxylates through hydrogen bonding. nih.gov By combining these recognition elements with chiral scaffolds, researchers can develop highly effective and selective receptors for a wide range of chiral molecules, including amines and their derivatives. rsc.orgnih.gov The development of such systems has important applications in enantioselective catalysis, the separation of enantiomers, and the development of chiral sensors. researchgate.net

Potential for Molecular Switches and Sensing Devices

The inherent structural features of this compound, namely its chirality and the presence of hydrogen-bonding phenol and amino groups, position it as a promising candidate for the development of advanced molecular switches and sensing devices. The principles of supramolecular chemistry, which rely on non-covalent interactions, are fundamental to the function of these systems. The specific spatial arrangement of the amine and phenol moieties allows for stereoselective interactions, which are crucial for chiral recognition. While direct research on this compound in these specific applications is not extensively documented in publicly available literature, the potential can be inferred from studies on closely related phenol amine derivatives.

Research into stimuli-responsive systems demonstrates that molecular frameworks can be designed to change their properties in response to external triggers like light, pH, or the presence of specific chemicals. nih.govnih.gov These changes can manifest as alterations in color, fluorescence, or electrochemical properties, forming the basis of a switch or sensor.

A pertinent example of this potential is found in the application of a derivative of a structural isomer, 2-[(1R)-1-aminoethyl]phenol, as a chiral sensor. nih.gov In this study, a thiourea derivative of the phenol amine was synthesized and successfully employed as a chiral solvating agent (CSA) for nuclear magnetic resonance (NMR) spectroscopy. Its function was to determine the absolute configuration of N-3,5-dinitrobenzoyl (N-DNB) derivatives of amino acids. nih.gov The sensor operates by forming diastereomeric complexes with the enantiomers of the analyte, leading to distinct and measurable differences in their NMR chemical shifts.

The efficacy of this chiral recognition is based on the differential interactions between the sensor and the (R) and (S) enantiomers of the analyte. These interactions result in a predictable pattern of NMR signal displacements, allowing for unambiguous assignment of the analyte's stereochemistry. nih.gov

Research Findings: Chiral Sensing with a Phenol Amine Derivative

Detailed NMR analysis revealed a consistent correlation between the chemical shifts of the analyte's protons and carbons and their absolute configuration when complexed with the 2-[(1R)-1-aminoethyl]phenol-based sensor. Specifically, the protons on the N-DNB group of the amino acid derivatives showed a clear distinction between enantiomers. nih.gov

Interactive Data Table: NMR Chemical Shift Correlation for Chiral Recognition

The following table summarizes the observed trends in NMR chemical shifts for N-DNB amino acid enantiomers in the presence of the 2-[(1R)-1-aminoethyl]phenol-derived sensor. This demonstrates the principle of enantiodifferentiation. nih.gov

| Analyte Moiety (N-DNB Amino Acid) | Observed NMR Shift for (R)-enantiomer vs. (S)-enantiomer | Nucleus |

| para and ortho Protons of N-DNB group | Higher frequency shift (downfield) | ¹H |

| Quaternary Carbons bonded to NO₂ groups | Higher frequency shift (downfield) | ¹³C |

| Carboxyl Quaternary Carbon | Lower frequency shift (upfield) | ¹³C |

| Amide Carbonyl Carbon | Lower frequency shift (upfield) | ¹³C |

| Methine Carbon at Chiral Center | Lower frequency shift (upfield) | ¹³C |

This documented success in chiral sensing using a closely related isomer strongly suggests that this compound could be similarly functionalized to create novel sensors. The key components—the chiral center and the hydrogen-bonding groups—are present and could be leveraged to interact selectively with target molecules. By incorporating a signaling unit (e.g., a fluorophore or chromophore), these recognition events could be translated into optical or electronic outputs, paving the way for the development of sophisticated molecular switches and high-sensitivity sensing devices.

Advanced Analytical Methodologies for Stereochemical Analysis of Chiral Phenol Amine Compounds

Chromatographic Techniques for Enantioselective Separation

Chromatography is the most widely used technique for chiral separations, offering high resolution and versatility. nih.govphenomenex.com The fundamental principle involves the differential interaction of enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive.

Chiral High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of chiral analysis, providing reliable and accurate quantification of enantiomers. nih.govphenomenex.com Its application is crucial for the stereochemical analysis of chiral drugs, including phenol (B47542) amine compounds. nih.govmdpi.com The direct separation of enantiomers is most commonly achieved by using a chiral stationary phase (CSP), which constitutes the packed bed of the HPLC column. phenomenex.com

The success of chiral HPLC is largely dependent on the development of effective chiral stationary phases. These phases create a chiral environment where enantiomers can form temporary diastereomeric complexes with differing stabilities, leading to their separation.

Polysaccharide-Based CSPs: These are the most versatile and widely used CSPs, with selectors based on derivatives of cellulose (B213188) and amylose (B160209), such as tris(3,5-dimethylphenylcarbamate). nih.gov These CSPs can separate a broad range of chiral compounds, including amines, due to a combination of interaction mechanisms like hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the polymer's chiral grooves. phenomenex.comnih.gov For the analysis of amphetamine and related amine compounds, tris(chloromethylphenylcarbamate) derivatives of cellulose and amylose have been effectively used in reversed-phase HPLC. mdpi.com Cyclodextrins and their derivatives are another major class of polysaccharide-based CSPs. They are macrocyclic oligosaccharides that can include guest molecules in their hydrophobic cavity, and chiral recognition is achieved through interactions at the rim of the cavity. nih.gov Beta-cyclodextrin phases, for example, have been used for the separation of derivatives of amphetamine-type compounds. nih.gov

Crown Ether-Based CSPs: Chiral crown ethers are particularly effective for the enantioseparation of compounds containing primary amino groups. The chiral recognition mechanism involves the complexation of the protonated primary amine (-NH3+) within the crown ether's cavity through hydrogen bonding. CSPs based on crown ethers are highly selective for amino acids and primary amines, making them suitable for the analysis of certain phenol amine structures.

Table 1: Examples of Chiral Stationary Phases (CSPs) for HPLC Analysis of Amines

| CSP Type | Chiral Selector Example | Mechanism of Separation | Typical Analytes |

|---|---|---|---|

| Polysaccharide | Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, π-π interactions, steric hindrance within helical grooves. | Wide range of chiral compounds, including amines and their derivatives. nih.gov |

| Polysaccharide | Cellulose tris(3-chloro-4-methylphenylcarbamate) | Similar to amylose-based; combination of attractive interactions and inclusion. | Broad applicability for various chiral pharmaceuticals. chiraltech.com |

| Polysaccharide | β-Cyclodextrin | Inclusion complexation in a hydrophobic cavity, with interactions at the rim. | Amphetamine derivatives, compounds capable of fitting into the cavity. nih.gov |

| Crown Ether | Chiral Crown Ether (e.g., (S,S)- or (R,R)-18-crown-6-tetracarboxylic acid) | Host-guest complexation of protonated primary amines via hydrogen bonds. | Primary amines, amino acids. |

| Pirkle-Type | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-π interactions, hydrogen bonding, dipole-dipole interactions. | Aromatic compounds, amines, alcohols, carboxylic acids. nih.gov |

Optimizing the mobile phase is crucial for achieving satisfactory resolution in chiral HPLC. For basic compounds like amines, peak tailing and poor resolution can occur due to interactions with residual acidic silanol (B1196071) groups on the silica (B1680970) support of the CSP. dea.govnih.gov To counteract this, basic or acidic additives are often incorporated into the mobile phase. capes.gov.br

Ionic Liquids (ILs) have emerged as effective mobile phase additives. ILs are organic salts that are liquid at low temperatures and can improve peak shape and resolution. The cations of the IL can interact with and mask the free silanol groups on the stationary phase, preventing undesirable interactions with the basic analyte. nih.gov This leads to reduced retention, improved peak symmetry, and increased efficiency. dea.gov The choice and concentration of the IL, as well as the pH of the mobile phase, are critical parameters. For instance, studies on alkaloids have shown that imidazolium-based ILs like 1-hexyl-3-methylimidazolium (B1224943) tetrafluoroborate (B81430) ([HMIM][BF4]) can significantly enhance separation when added in millimolar concentrations to a methanol (B129727)/water mobile phase. mdpi.com The length of the alkyl chain on the IL's cation can also influence the separation, with shorter chains sometimes providing better resolution. mdpi.com

Table 2: Effect of Mobile Phase Additives in Chiral HPLC of Basic Compounds

| Additive Type | Example | Concentration | Effect on Separation |

|---|---|---|---|

| Basic Additive | Diethylamine (DEA) | Typically 0.1-0.5% | Reduces peak tailing of basic analytes by competing for active silanol sites. capes.gov.br |

| Acidic Additive | Trifluoroacetic Acid (TFA) | Typically 0.1% | Used for acidic analytes; can improve peak shape and acts as an ion-pairing agent. capes.gov.br |

| Ionic Liquid (IL) | [HMIM][BF4] | 0.1 - 3.0 mmol/L | Masks residual silanols, reduces retention, and improves peak symmetry and resolution for alkaloids. mdpi.com |

| Ionic Liquid (IL) | [BMIM][BF4] | 0.1 - 3.0 mmol/L | Similar to [HMIM][BF4], but the effect can vary with the analyte and stationary phase. mdpi.com |

Supercritical Fluid Chromatography (SFC) for Chiral Separations

Supercritical Fluid Chromatography (SFC) has become a powerful and often preferred alternative to HPLC for chiral separations. chromatographyonline.comafmps.beresearchgate.net It utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase. chromatographyonline.com The low viscosity and high diffusivity of supercritical CO2 allow for faster separations and higher efficiency compared to liquid chromatography. chromatographyonline.comafmps.be

For chiral separations, SFC is used with the same types of CSPs as HPLC, particularly polysaccharide-based columns. dea.govchromatographyonline.com The mobile phase typically consists of CO2 mixed with a small amount of an organic modifier (co-solvent), such as methanol or ethanol (B145695), to increase solvent strength. chiraltech.com For basic analytes like phenol amines, basic additives (e.g., diethylamine, isopropylamine) are often added to the modifier to improve peak shape and enantioselectivity. chiraltech.comchromatographyonline.com The separation can be optimized by adjusting parameters such as the type and percentage of the co-solvent, the nature and concentration of the additive, the back pressure, and the temperature. afmps.beresearchgate.net SFC has demonstrated higher success rates and faster analysis times for screening chiral primary amines compared to HPLC. researchgate.netresearchgate.net

Gas Chromatography (GC) with Chiral Columns

Gas Chromatography (GC) can be used for the enantioselective analysis of volatile chiral compounds. For non-volatile or highly polar compounds like phenol amines, derivatization is typically required to increase their volatility and thermal stability. sigmaaldrich.com Amines are often converted to their trifluoroacetyl or other acyl derivatives before analysis. sigmaaldrich.com

The separation is performed on a capillary column coated with a chiral stationary phase. Cyclodextrin (B1172386) derivatives are the most common and versatile CSPs for chiral GC. mdpi.com These CSPs, such as permethylated beta-cyclodextrin, separate enantiomers based on the formation of transient diastereomeric inclusion complexes. sigmaaldrich.com The selectivity of the separation is highly dependent on the type of cyclodextrin derivative and the operating conditions, particularly the column temperature. nih.gov Chiral GC-MS (Gas Chromatography-Mass Spectrometry) is a powerful combination that provides both separation and structural identification of the enantiomers. mdpi.com

Electrophoretic Methods for Enantiomeric Resolution

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers advantages such as high efficiency, short analysis times, and minimal sample and solvent consumption. bio-rad.comnih.gov In chiral CE, the separation of enantiomers is achieved by adding a chiral selector to the background electrolyte (BGE). bio-rad.com The enantiomers form transient diastereomeric complexes with the chiral selector, which have different effective mobilities in the electric field, thus leading to their separation. bio-rad.com

A wide variety of chiral selectors have been employed for the resolution of amines and related compounds.

Cyclodextrins (CDs): Native and derivatized cyclodextrins are the most widely used chiral selectors in CE due to their versatility and effectiveness for a broad range of compounds, including phenethylamines like ephedrine (B3423809) and amphetamine. nih.govnih.govacs.org

Macrocyclic Antibiotics: Antibiotics such as vancomycin (B549263) and teicoplanin have complex structures with multiple chiral centers and can offer unique selectivity for certain analytes. mdpi.com

Chiral Ionic Liquids: Amino acid-based ionic liquids have been successfully used as additives in the BGE for the enantioseparation of phenethylamine (B48288) compounds. nih.gov

Ligand Exchange: This approach involves adding a metal ion (e.g., copper(II)) and a chiral ligand to the BGE. It is particularly effective for the separation of amino acids and other compounds capable of forming coordination complexes. bio-rad.com

The degree of separation in chiral CE can be finely tuned by optimizing several parameters, including the type and concentration of the chiral selector, the pH and composition of the BGE, the operating temperature, and the applied voltage. nih.govdiva-portal.org Non-aqueous capillary electrophoresis (NACE) has also been shown to be effective for the separation of chiral amines, where using organic solvents instead of aqueous buffers can enhance the interactions between the analyte and the selector. acs.orgsigmaaldrich.com

Table 3: Chiral Selectors in Capillary Electrophoresis for Amine Resolution

| Chiral Selector Type | Example Selector | Mechanism | Typical Analytes |

|---|---|---|---|

| Cyclodextrin | Heptakis(2,6-di-O-methyl-β-cyclodextrin) | Host-guest inclusion complexation. nih.gov | Epinephrine, Isoproterenol, Octopamine. nih.govnih.gov |

| Cyclodextrin | Sulfated-β-cyclodextrin | Inclusion and electrostatic interactions. | Chiral amino acids. capes.gov.br |

| Macrocyclic Antibiotic | Vancomycin | Multiple interactions including hydrogen bonding, dipole-dipole, and steric repulsion. mdpi.com | Di- and tri-peptides, various pharmaceuticals. mdpi.com |

| Chiral Ionic Liquid | Tetrabutylammonium L-argininate | Ion pairing and other chiral interactions. | Ephedrine isomers. nih.gov |

| Chiral Ligand | N-benzoxycarbonylglycyl-L-proline | Ion-pair formation and stereoselective interactions in non-aqueous media. sigmaaldrich.com | Bupivacaine, Pindolol. sigmaaldrich.com |

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| (R)-3-(1-Aminoethyl)phenol hydrobromide |

| 1-hexyl-3-methylimidazolium tetrafluoroborate ([HMIM][BF4]) |

| 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4]) |

| Amphetamine |

| Amylosetris(3,5-dimethylphenylcarbamate) |

| Amylosetris(chloromethylphenylcarbamate) |

| Beta-cyclodextrin |

| Bupivacaine |

| Carbon dioxide |

| Cellulose tris(3-chloro-4-methylphenylcarbamate) |

| Cellulose tris(chloromethylphenylcarbamate) |

| Diethylamine (DEA) |

| Ephedrine |

| Ethanol |

| Isopropylamine |

| Isoproterenol |

| Methanol |

| N-(3,5-Dinitrobenzoyl)phenylglycine |

| N-benzoxycarbonylglycyl-L-proline |

| Octopamine |

| Pindolol |

| Tetrabutylammonium L-argininate |

| Teicoplanin |

| Trifluoroacetic Acid (TFA) |

Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC)

Capillary Electrophoresis (CE) and its hybrid technique, Micellar Electrokinetic Chromatography (MEKC), are powerful tools for the separation of chiral compounds like this compound. MEKC, in particular, is highly versatile as it can separate both charged and neutral molecules simultaneously. longdom.org The fundamental principle of MEKC involves the addition of a surfactant to the buffer solution at a concentration above its critical micelle concentration (CMC), creating a pseudostationary phase of micelles. longdom.orgnih.gov The separation of enantiomers, such as the (R) and (S) forms of 3-(1-Aminoethyl)phenol (B1280079), is based on the differential partitioning of the analytes between the aqueous mobile phase and the micellar pseudostationary phase, which move at different velocities under an electric field. longdom.org

The key to successful chiral separation in MEKC is the introduction of a chiral selector into the running buffer. This can be achieved in several ways:

Chiral Surfactants: Using surfactants that are themselves chiral. These can include naturally occurring compounds like bile salts or derivatives of amino acids. longdom.orgnih.gov The affinity of the enantiomers for these chiral micelles will differ, leading to separation. longdom.org

Chiral Additives: Adding a chiral agent to the buffer containing achiral micelles. Common additives include cyclodextrins (CDs) and crown ethers. nih.gov These agents form transient diastereomeric complexes with the enantiomers of the analyte, which have different mobilities.

The high efficiency of MEKC stems from the plug-like flow profile of the electroosmotic flow (EOF), which minimizes band broadening. longdom.org The selectivity of the separation can be fine-tuned by modifying various parameters, including the type and concentration of the surfactant and chiral selector, the addition of organic modifiers, temperature, and the applied voltage. longdom.org For a phenol amine compound, the pH of the buffer is also a critical parameter, as it affects the charge of the amine group and the phenolic hydroxyl group, thereby influencing its interaction with the micelles and its electrophoretic mobility.

| Chiral Selector Type | Principle of Separation | Example Selectors |

| Chiral Micelles | Differential partitioning into a chiral pseudostationary phase. | Bile salts, Amino acid-based surfactants. longdom.orgnih.gov |

| Cyclodextrins (CDs) | Formation of transient diastereomeric inclusion complexes with differing stability. | β-Cyclodextrin, Hydroxypropyl-β-cyclodextrin. |

| Crown Ethers | Formation of host-guest complexes, particularly effective for primary amines. | 18-crown-6-tetracarboxylic acid. nih.gov |

Mass Spectrometry (MS) in Chiral Molecular Recognition and Analysis

Mass spectrometry has emerged as a highly sensitive and specific technique for chiral analysis. nih.gov Its application in the chiral recognition of this compound can be approached through various methods, often involving the formation of diastereomeric complexes with a chiral selector, which can then be distinguished by their mass-to-charge ratio or fragmentation patterns. researchgate.netresearchgate.net

Integration with Chromatographic Techniques (e.g., LC-MS/MS)

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern analytical chemistry, providing both separation and highly specific detection. For the chiral analysis of a compound like 3-(1-Aminoethyl)phenol, a chiral LC column is used to separate the (R) and (S) enantiomers, which then enter the mass spectrometer for detection. osti.gov

A significant advantage of MS detection is that enantiomers, having identical masses, produce the same mass spectrum, which confirms a successful enantiomeric separation. osti.gov However, a major challenge is adapting conventional chiral LC methods, which often use non-volatile buffers, to be compatible with MS detection, which requires volatile mobile phases. osti.gov This method development is crucial, as switching to MS-compatible buffers can sometimes negatively impact enantioselectivity. osti.gov High-throughput LC-MS/MS methods have been successfully developed for the analysis of other chiral molecules, such as amino acids, without the need for derivatization, highlighting the potential for direct analysis of compounds like (R)-3-(1-Aminoethyl)phenol. nih.gov LC-MS/MS is particularly valuable for determining the enantiomeric composition of chiral drugs and can be used in complex matrices like plasma. osti.govresearchgate.net

Application of Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile molecules, including phenol amines. wikipedia.org It generates ions directly from a solution with minimal fragmentation, which is advantageous for preserving the structure of the analyte for mass analysis. wikipedia.org

In the context of chiral analysis, ESI-MS can be used to observe noncovalent diastereomeric complexes formed in solution between the analyte enantiomers and a chiral selector. researchgate.netmsstate.edu For (R)-3-(1-Aminoethyl)phenol, this would involve mixing it with a chosen chiral selector and analyzing the resulting solution by ESI-MS. The relative abundances of the diastereomeric complexes, [(R)-analyte + Selector]+ and [(S)-analyte + Selector]+, can be measured to determine the enantiomeric composition of the sample. msstate.edu The success of this "chiral recognition" in the gas phase is dependent on the stability of these complexes. ESI-MS/MS methods can further enhance chiral differentiation by examining the collision-induced dissociation (CID) spectra of the diastereomeric complexes; the differing stabilities often lead to distinct fragmentation patterns or efficiencies. nih.gov

Spectroscopic Techniques for Stereochemical and Conformational Analysis

Spectroscopic methods provide detailed information about molecular structure, conformation, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Chiral Compounds